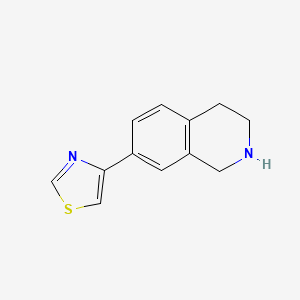

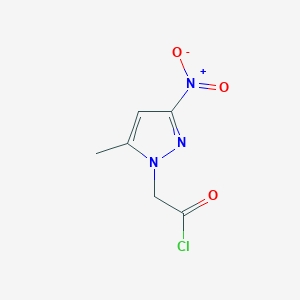

![molecular formula C10H8ClNO2S B2955022 3-[(2-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione CAS No. 56347-37-6](/img/structure/B2955022.png)

3-[(2-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[(2-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione” is also known as Clomazone . It is an agricultural herbicide and has been the active ingredient of products named “Command” and “Commence”. The molecule consists of a 2-chlorobenzyl group bound to a N-O heterocycle called isoxazolidinone. It is a white solid .

Scientific Research Applications

Anticancer Potential

3-[(2-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione and its derivatives have shown promising results in anticancer research. Specifically, a compound structurally similar to 3-[(2-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione demonstrated cytotoxic effects on human breast adenocarcinoma cell lines (MCF-7) and exhibited good anti-inflammatory properties. This compound's inhibitory activity against cyclin-dependent kinase 2 (CDK2) suggests potential applications in cancer treatment due to its role in cell cycle regulation (Nadine Uwabagira & B. K. Sarojini, 2019).

Anti-inflammatory Activity

Thiazolidine-2,4-dione derivatives, including those with a chlorophenyl group, have shown significant anti-inflammatory activities. For instance, a derivative was found to be superior to the commercial anti-inflammatory drug indomethacin, indicating potent inhibitory effects on inducible nitric oxide synthase (iNOS) activity and the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced cells. This suggests potential applications in the treatment of inflammatory diseases (Liang Ma et al., 2011).

Corrosion Inhibition

Thiazolidine-2,4-dione derivatives have also been studied for their corrosion inhibition properties. Compounds synthesized for this purpose demonstrated the ability to inhibit mild steel corrosion in hydrochloric acid solutions. These findings indicate the potential application of thiazolidine-2,4-dione derivatives in industrial processes to prevent metal corrosion, contributing to material longevity and cost efficiency (M. Yadav et al., 2015).

Antimicrobial Effects

Several thiazolidine-2,4-dione-based compounds have demonstrated antimicrobial activity against a variety of pathogens. For example, a study synthesized chlorophenylthiosemicarbazone hybrids based on thiazolidine-2,4-dione and tested them against Gram-positive and Gram-negative bacteria. Some compounds showed minimum inhibitory concentrations comparable to or higher than standard antibiotics, suggesting their potential as novel antimicrobial agents (Nazar Trotsko et al., 2018).

properties

IUPAC Name |

3-[(2-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c11-8-4-2-1-3-7(8)5-12-9(13)6-15-10(12)14/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPYHMSTAQITND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2954939.png)

![3-(2-Methoxyethyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2954943.png)

![1-Oxa-8-azaspiro[4.5]decane-3-carboxamide;hydrochloride](/img/structure/B2954946.png)

![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2954947.png)

![1-(4-{4-[6-Fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2954953.png)

![5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2954954.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide](/img/structure/B2954962.png)